Glycerides, C14-18

説明

Systematic IUPAC Nomenclature and CAS Registry

The systematic nomenclature of glycerides within the C14-18 range follows established International Union of Pure and Applied Chemistry conventions, with each compound receiving specific registry numbers from the Chemical Abstracts Service for unambiguous identification. The fundamental glyceride structure consists of a glycerol backbone (1,2,3-propanetriol) esterified with fatty acids of varying chain lengths, creating distinct molecular entities with precise chemical descriptors.

The primary CAS registry number for the commercial mixture designation "this compound mono-and di-" is 67701-33-1, which encompasses both monoacylglycerols and diacylglycerols containing fatty acid chains of fourteen to eighteen carbon atoms. This broad classification reflects the industrial practice of producing glyceride mixtures rather than pure individual compounds, as the manufacturing processes typically yield combinations of structural variants with similar fatty acid compositions.

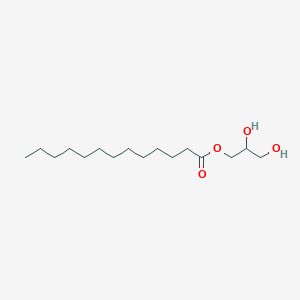

Individual glycerides within this range possess specific IUPAC names that precisely describe their molecular structure. Monomyristin (C14 monoglyceride) carries the systematic name 2,3-dihydroxypropyl tetradecanoate with CAS number 589-68-4. The nomenclature explicitly identifies the glycerol moiety as "2,3-dihydroxypropyl" and specifies the fatty acid component as "tetradecanoate," indicating the fourteen-carbon chain length of myristic acid. Similarly, glycerol monopalmitate (C16 monoglyceride) is systematically named 2,3-dihydroxypropyl hexadecanoate with CAS number 542-44-9. Glycerol monostearate (C18 monoglyceride) follows this pattern with the IUPAC designation 2,3-dihydroxypropyl octadecanoate and CAS number 31566-31-1.

| Compound | Chain Length | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Monomyristin | C14 | 2,3-dihydroxypropyl tetradecanoate | 589-68-4 | C17H34O4 |

| Monopalmitin | C16 | 2,3-dihydroxypropyl hexadecanoate | 542-44-9 | C19H38O4 |

| Monostearin | C18 | 2,3-dihydroxypropyl octadecanoate | 31566-31-1 | C21H42O4 |

The European Community numbering system provides additional regulatory identifiers, with glycerides C14-18 mono-and di- receiving the EC number 266-952-6. This dual numbering system facilitates international trade and regulatory compliance by providing standardized identification across different jurisdictions and chemical databases.

Structural Variants: Mono-, Di-, and Tri-Glyceride Subclasses

The structural complexity of glycerides within the C14-18 range emerges from the variable degree of esterification at the three hydroxyl positions of the glycerol backbone, creating distinct subclasses with markedly different properties and applications. Monoacylglycerols represent the simplest structural variant, containing a single fatty acid ester linkage that can occur at either the primary (sn-1 or sn-3) or secondary (sn-2) position of glycerol.

Monoacylglycerols demonstrate positional isomerism, with 1-monoacylglycerols and 2-monoacylglycerols exhibiting different physical and chemical characteristics despite identical molecular formulas. The 1-position isomers, such as 1-monopalmitin, typically predominate in commercial preparations due to the preferential acylation patterns observed during enzymatic and chemical synthesis processes. These compounds maintain two free hydroxyl groups, conferring amphiphilic properties that make them effective emulsifying agents in various applications.

Diacylglycerols constitute the intermediate structural class, featuring two fatty acid ester linkages and retaining one free hydroxyl group on the glycerol backbone. The most common diacylglycerol configurations include 1,2-diacylglycerols and 1,3-diacylglycerols, with the latter generally exhibiting greater stability due to reduced susceptibility to acyl migration. Glyceryl dipalmitate exemplifies this structural class with the systematic name (3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate, CAS number 502-52-3, and molecular formula C35H68O5. This compound demonstrates the symmetric esterification pattern characteristic of 1,3-diacylglycerols, where identical fatty acid chains occupy the primary positions while the secondary position remains unesterified.

| Structural Class | Esterification Pattern | Example Compound | Molecular Formula | Free Hydroxyl Groups |

|---|---|---|---|---|

| Monoacylglycerol | Single ester linkage | Monopalmitin | C19H38O4 | 2 |

| Diacylglycerol | Two ester linkages | Glyceryl dipalmitate | C35H68O5 | 1 |

| Triacylglycerol | Three ester linkages | Tripalmitin | C51H98O6 | 0 |

Triacylglycerols represent the fully esterified structural variant, containing fatty acid ester linkages at all three positions of the glycerol backbone and exhibiting no free hydroxyl groups. These compounds demonstrate the highest degree of hydrophobicity within the glyceride series and typically exist as solid fats at ambient temperatures when containing saturated fatty acids of C14-18 chain lengths. Tripalmitin, with the IUPAC name 2,3-di(hexadecanoyloxy)propyl hexadecanoate and CAS number 555-44-2, exemplifies the symmetric triacylglycerol structure with three identical palmitic acid residues. Tristearin follows similar structural principles with CAS number 68334-00-9 and molecular formula C57H110O6, containing three stearic acid residues attached to the glycerol backbone.

The molecular weight progression within each structural class reflects the additive contribution of fatty acid chains, with monomyristin (302.45 g/mol) representing the smallest C14-18 glyceride and tristearin (891.48 g/mol) representing among the largest commonly encountered variants. This systematic increase in molecular weight correlates directly with changes in physical properties, including melting points, solubility characteristics, and rheological behavior.

Synonymous Terminology in Industrial and Regulatory Contexts

The commercial and regulatory designation of glycerides within the C14-18 range involves an extensive array of synonymous terminology that reflects their diverse origins, manufacturing processes, and end-use applications. This nomenclatural complexity arises from the historical development of different industry sectors, each adopting specific terminology that may not align with systematic chemical nomenclature conventions.

Industrial classifications frequently employ functional descriptors rather than systematic chemical names, with terms such as "emulsifying agents," "surfactants," and "stabilizers" appearing prominently in commercial literature. The broad category designation "this compound mono-and di-" encompasses numerous specific synonyms including "(C14-C18)Alkyl and (C14-C18)dialkyl glyceride" and "C14-18 Mono-and diglycerides". These alternative designations reflect the industry practice of describing glycerides in terms of their fatty acid chain length range rather than specifying individual molecular species.

Individual glyceride compounds accumulate multiple synonymous names across different application domains. Glycerol monostearate demonstrates this phenomenon with alternative designations including "Glyceryl monostearate," "Monostearin," and "Glycerin monostearate". Regulatory agencies may adopt specific terminology conventions, with the Food and Drug Administration utilizing "Glyceryl monostearate" while European regulatory frameworks may prefer "Glycerol monostearate" in certain contexts. The Wikipedia designation "Glycerol_monostearate" represents the standardized online reference format, illustrating the adaptation of chemical nomenclature to digital information systems.

| Primary Chemical Name | Industrial Synonyms | Regulatory Designations | Molecular Identity |

|---|---|---|---|

| Glycerol monostearate | Monostearin, Glyceryl monostearate | FEMA 2527, JECFA 918 | C21H42O4 |

| Glycerol monopalmitate | Monopalmitin, Glyceryl palmitate | Various EC numbers | C19H38O4 |

| Monomyristin | Glycerol 1-myristate, Glyceryl myristate | NSC 404225 | C17H34O4 |

特性

IUPAC Name |

2,3-dihydroxypropyl tridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)20-14-15(18)13-17/h15,17-18H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRCAFAXMVNJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867313 | |

| Record name | 2,3-Dihydroxypropyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Other Solid | |

| Record name | Glycerides, C14-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67701-27-3, 71958-74-2 | |

| Record name | Glycerides, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C14-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Food Industry Applications

Glycerides, particularly mono- and diglycerides (E471), are widely used as food additives due to their emulsifying properties. They help stabilize emulsions, improve texture, and enhance the shelf life of food products.

Emulsification and Stabilization

- Function : Mono- and diglycerides act as emulsifiers that stabilize oil-in-water emulsions.

- Case Study : Research has shown that incorporating 1,000 to 2,000 ppm of glycerides in powdered gelatin desserts effectively functions as an antifoam agent when dissolved in cold water .

Dough Strengthening

- Function : They improve dough stability and texture in baking.

- Research Findings : The National Academy of Sciences noted that glycerides enhance dough strength, leading to better bread quality .

Regulatory Status

- The FDA lists glycerides as Generally Recognized As Safe (GRAS), allowing their use in various food products as emulsifiers, flavoring agents, and texturizers .

Cosmetic Applications

Glycerides are prevalent in cosmetic formulations due to their moisturizing properties and ability to enhance product texture.

Moisturization

- Function : Glycerides provide hydration and improve skin barrier function.

- Safety Assessment : Studies indicate that glycerol esters are safe for use in cosmetics at concentrations up to 25% without significant dermal irritation .

Emulsifying Agents

- Glycerides serve as effective emulsifiers in creams and lotions, facilitating the mixing of oil and water phases.

Pharmaceutical Applications

In the pharmaceutical sector, glycerides are utilized for their solubilizing properties and as excipients in drug formulations.

Drug Delivery Systems

- Function : They enhance the bioavailability of poorly soluble drugs.

- Research Insights : Glycerides facilitate the absorption of active pharmaceutical ingredients by forming stable emulsions .

Safety Profile

- Studies demonstrate that glycerides do not present significant toxicity concerns when used within recommended limits .

Industrial Applications

Glycerides have several industrial applications ranging from lubricants to biofuels.

Lubricants

- Glycerides are used in machinery oils due to their lubricating properties, which reduce friction and wear.

Biofuel Production

- Recent studies indicate that glycerides can serve as feedstock for biodiesel production through transesterification processes .

Toxicological Profile

The safety assessment of glycerides has shown minimal toxicity across various studies:

類似化合物との比較

Research Findings

- Optical Properties: Terahertz (THz) spectroscopy reveals that glycerides with longer saturated chains (C14-18) exhibit distinct absorption peaks compared to unsaturated analogs, enabling non-destructive quality monitoring in oils .

準備方法

Chemical Foundations of C14-18 Glycerides

C14-18 glycerides are partial esters of glycerol, synthesized by reacting glycerol with fatty acids or triglycerides. The fatty acid profile typically includes saturated chains (e.g., myristic [C14], palmitic [C16], stearic [C18]) and unsaturated variants (e.g., oleic [C18:1], linoleic [C18:2]) sourced from animal fats, vegetable oils, or synthetic precursors. The amphiphilic nature of these compounds arises from the hydrophilic glycerol backbone and hydrophobic fatty acid chains, enabling their function as surfactants.

Direct Esterification of Glycerol with C14-18 Fatty Acids

Reaction Mechanism and Stoichiometry

Direct esterification involves the reaction of glycerol with free fatty acids under controlled conditions. The general reaction proceeds as:

$$

\text{Glycerol} + \text{RCOOH} \xrightarrow{\text{catalyst}} \text{Monoglyceride} + \text{Diglyceride} + \text{H}_2\text{O}

$$

where $$ \text{RCOOH} $$ represents a C14-18 fatty acid. The molar ratio of glycerol to fatty acid determines the product distribution:

Catalysts and Reaction Conditions

Alkali-forming metal glycerates (e.g., sodium glycerate) or metal soaps act as catalysts, accelerating esterification at temperatures between 150°C and 220°C. Elevated temperatures reduce reaction time but risk side reactions such as dehydration or polymerization.

Table 1: Catalytic Systems for Direct Esterification

| Catalyst | Temperature Range (°C) | Yield (Monoglyceride) | Yield (Diglyceride) |

|---|---|---|---|

| Sodium glycerate | 200–220 | 45–55% | 30–40% |

| Calcium stearate | 180–200 | 35–45% | 25–35% |

| Potassium oleate | 170–190 | 40–50% | 20–30% |

Transesterification of Triglycerides

Process Overview

Triglycerides (e.g., vegetable oils) react with glycerol in the presence of catalysts to yield mono- and diglycerides:

$$

\text{Triglyceride} + \text{Glycerol} \xrightarrow{\text{catalyst}} \text{Monoglyceride} + \text{Diglyceride}

$$

This method is advantageous for utilizing low-cost triglyceride feedstocks and minimizing free fatty acid byproducts.

Industrial-Scale Parameters

Table 2: Transesterification Efficiency by Feedstock

| Triglyceride Source | Mono- + Diglyceride Yield (%) | Unsaturation Level |

|---|---|---|

| Soybean oil | 70–75 | High (C18:1, C18:2) |

| Palm oil | 65–70 | Moderate (C16:0) |

| Tallow | 60–65 | Low (C18:0) |

In-Situ Synthesis in Edible Oils

A patented modification involves adding glycerol, fatty acids, and catalysts directly to edible oils (e.g., margarine precursors). Heating the mixture to 200°C promotes esterification of free fatty acids naturally present in the oil, yielding mono- and diglycerides without isolating intermediates. This method streamlines production for food applications.

Quality Control and Analytical Methods

Gas chromatography (GC) with derivatization (e.g., silylation) remains the gold standard for quantifying free glycerol and glycerides in biodiesel and food-grade products. Specifications under ASTM D6584 and EN14105 mandate:

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for C14-18 Glyceride Production

| Parameter | Direct Esterification | Transesterification | In-Situ Synthesis |

|---|---|---|---|

| Catalyst cost | High | Moderate | Low |

| Reaction time | 3–6 hours | 2–4 hours | 4–8 hours |

| Byproduct formation | Water | Glycerol | None |

| Industrial adoption | Widespread | Moderate | Niche |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。